![molecular formula C14H20N6O3 B1337511 9-((3aR,4R,6R,6aR)-2,2-二甲基-6-((甲基氨基)甲基)四氢呋喃[3,4-d][1,3]二氧杂环-4-基)-9H-嘌呤-6-胺 CAS No. 34245-49-3](/img/structure/B1337511.png)

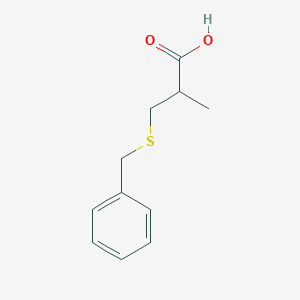

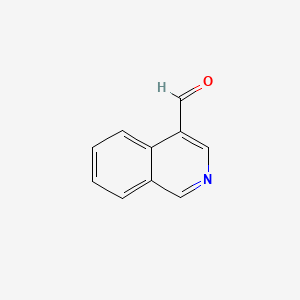

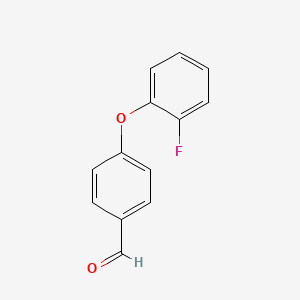

9-((3aR,4R,6R,6aR)-2,2-二甲基-6-((甲基氨基)甲基)四氢呋喃[3,4-d][1,3]二氧杂环-4-基)-9H-嘌呤-6-胺

描述

The compound “9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine” is a complex biochemical compound that finds prevalent utilization within the spheres of pharmaceutical expeditions . It is an intricate chemical intermediate of paramount importance in the synthesis process in the pharmaceutical universe . This compound exhibits tremendous potential in tackling cancer and autoimmune disorders by precisely targeting receptors vital in cellular pathways .

科学研究应用

构象和光学性质

伊万诺娃和斯皮特勒(2011)进行了一项全面的研究,重点关注与9-((3aR,4R,6R,6aR)-2,2-二甲基-6-((甲基氨基)甲基)四氢呋喃[3,4-d][1,3]二氧杂环-4-基)-9H-嘌呤-6-胺相关的手性分子的构象分析、绝对构型的确定以及电子吸收和圆二色性(CD)光谱的阐明。他们采用了电子吸收光谱、漫反射光谱和电子圆二色性等方法,辅以理论密度泛函理论(DFT)计算。这些调查对于药物发现和基于结构的功能化核苷酸的设计至关重要,突显了凝聚相中分子间相互作用对光学性质的影响。这项工作强调了立体化学特征在理解和设计这一化学类别中新化合物的重要性(Ivanova & Spiteller, 2011)。

合成和衍生研究

滨道和宫坂(1990)描述了6-C-取代9-四氢呋喃基嘌呤衍生物的合成,展示了一种涉及催化氢化和胺取代的方法,以产生各种烷基氨甲基嘌呤。这项工作为嘌呤化学领域做出了贡献,提供了关于合成策略的见解,这些策略可以应用于生产具有潜在生物活性的化合物。他们的方法展示了嘌呤衍生物作为开发具有不同功能基团的新分子的支架的多功能性(Hamamichi & Miyasaka, 1990)。

荧光标记的ATP类似物

Emmrich等人(2010)合成了一种化学和代谢稳定的ATP类似物,用荧光基甲基茚酰(MANT)取代。这种化合物旨在探测腺苷酸环化酶(ACs)的结合位点和功能,通过研究其与炭疽芽孢杆菌水肿因子(EF)AC外毒素的相互作用来加以说明。开发这种类似物对于生物化学研究具有重要意义,可以在分子水平上可视化和理解与ATP相关的过程(Emmrich et al., 2010)。

涉及嘌呤衍生物的聚酰胺合成

服部和木下(1979)探讨了含有嘌呤衍生物的聚酰胺的合成,特别关注茶碱和胸腺嘧啶的纳入到聚合物结构中。他们的工作展示了通过整合嘌呤基团可以创造具有特定分子量、溶解性特性和潜在独特性能的新型聚酰胺的可行性。这样的研究有助于开发具有可能应用于生物技术和材料科学的新材料(Hattori & Kinoshita, 1979)。

作用机制

Mode of Action

It is hypothesized that the compound interacts with its targets in a manner that alters their function, leading to downstream effects . .

Biochemical Pathways

CID 11023641 likely affects multiple biochemical pathways due to its complex structure and potential range of targets. The exact pathways and their downstream effects are currently unknown and are a subject of ongoing research .

Result of Action

Preliminary research suggests it may have antiviral properties, particularly against the herpes simplex and varicella-zoster viruses . .

Action Environment

The action, efficacy, and stability of CID 11023641 can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more

属性

IUPAC Name |

9-[(3aR,4R,6R,6aR)-2,2-dimethyl-6-(methylaminomethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O3/c1-14(2)22-9-7(4-16-3)21-13(10(9)23-14)20-6-19-8-11(15)17-5-18-12(8)20/h5-7,9-10,13,16H,4H2,1-3H3,(H2,15,17,18)/t7-,9-,10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXNSGJHLDXAIO-QYVSTXNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CNC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CNC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452322 | |

| Record name | 9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine | |

CAS RN |

34245-49-3 | |

| Record name | 9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

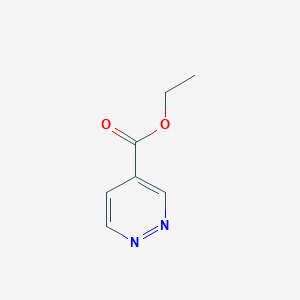

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)

![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)